molecular formula C22H20N2O2S B2925748 N-(1-benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2-(thiophen-2-yl)acetamide CAS No. 946220-80-0

N-(1-benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2-(thiophen-2-yl)acetamide

Cat. No.: B2925748
CAS No.: 946220-80-0
M. Wt: 376.47
InChI Key: ILBRODZTNLIRRV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(1-benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2-(thiophen-2-yl)acetamide is a complex organic compound characterized by its intricate molecular structure. This compound belongs to the class of quinolines, which are known for their diverse biological and pharmaceutical applications. The presence of a benzyl group and a thiophen-2-yl moiety adds to its chemical complexity and potential utility in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(1-benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2-(thiophen-2-yl)acetamide typically involves multi-step organic reactions. One common approach is the Biginelli reaction, which involves the condensation of an aldehyde, a β-keto ester, and urea in the presence of a catalyst. The reaction conditions often require a solvent-free environment and eco-friendly catalysts like lactic acid to promote green chemistry.

Industrial Production Methods: On an industrial scale, the synthesis of this compound may involve continuous flow chemistry to enhance efficiency and scalability. Advanced techniques such as microwave-assisted synthesis and ultrasonic irradiation can also be employed to improve reaction rates and yields.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

  • Substitution: Nucleophilic substitution reactions can be facilitated by reagents such as sodium hydride (NaH) and strong bases.

Major Products Formed:

  • Oxidation: Formation of quinone derivatives.

  • Reduction: Production of reduced quinoline derivatives.

  • Substitution: Introduction of various functional groups leading to diverse derivatives.

Scientific Research Applications

Chemistry and Biology: In chemistry, this compound serves as a versatile intermediate for the synthesis of more complex molecules. Its biological applications include its use as a potential therapeutic agent due to its interaction with various biological targets.

Medicine: The compound has shown promise in medicinal chemistry, particularly in the development of new drugs targeting diseases such as cancer and bacterial infections. Its ability to modulate biological pathways makes it a valuable candidate for drug discovery.

Industry: In the industrial sector, this compound can be used as a building block for the synthesis of advanced materials and polymers. Its unique chemical properties make it suitable for applications in material science and nanotechnology.

Mechanism of Action

The mechanism by which N-(1-benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2-(thiophen-2-yl)acetamide exerts its effects involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, leading to the modulation of biological pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

  • N-(1-benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)isobutyramide

  • N-Benzyl-1,4-dimethyl-2-oxo-1,2-dihydro-6-quinolinesulfonamide

Uniqueness: N-(1-benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2-(thiophen-2-yl)acetamide stands out due to its unique combination of functional groups and its potential applications in various scientific fields. Its structural complexity and versatility make it a valuable compound for research and industrial applications.

Properties

IUPAC Name

N-(1-benzyl-2-oxo-3,4-dihydroquinolin-6-yl)-2-thiophen-2-ylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20N2O2S/c25-21(14-19-7-4-12-27-19)23-18-9-10-20-17(13-18)8-11-22(26)24(20)15-16-5-2-1-3-6-16/h1-7,9-10,12-13H,8,11,14-15H2,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILBRODZTNLIRRV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C2=C1C=C(C=C2)NC(=O)CC3=CC=CS3)CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.